molecular formula C22H18ClN5O4 B11020448 N-(2-benzoyl-4-chlorophenyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide

N-(2-benzoyl-4-chlorophenyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide

Cat. No.: B11020448
M. Wt: 451.9 g/mol
InChI Key: FYHPDVRYOSTEDD-UHFFFAOYSA-N
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Description

This compound belongs to the class of acetamides and features a complex structure. Let’s break it down:

    Name: N-(2-benzoyl-4-chlorophenyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide

    Molecular Formula: CHClNO

    IUPAC Name: 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(2-oxo-2-phenylethyl)acetamide

Preparation Methods

Synthetic Routes::

    Condensation Reaction:

Industrial Production::
  • Industrial-scale production often involves optimized variations of the synthetic routes mentioned above.
  • Precursor compounds are prepared in bulk, followed by the final condensation step.

Chemical Reactions Analysis

    Oxidation: The benzoyl group can undergo oxidation to form benzoic acid.

    Reduction: Reduction of the nitro group in the adenine moiety can yield the corresponding amino compound.

    Substitution: Chlorine substitution reactions may occur at the phenyl ring.

    Common Reagents: Acetic anhydride, triethylamine, thionyl chloride, and reducing agents.

    Major Products: The desired compound itself, along with intermediates and byproducts.

Scientific Research Applications

    Medicine: Investigated for potential antiviral or anticancer properties due to its purine scaffold.

    Chemistry: Used as a building block in organic synthesis.

    Industry: Limited industrial applications due to its complexity.

Mechanism of Action

    Targets: The compound likely interacts with purine-related enzymes or receptors.

    Pathways: Further research is needed to elucidate specific pathways.

Comparison with Similar Compounds

    Unique Features: Its combination of a benzoyl group, chlorophenyl ring, and purine core sets it apart.

    Similar Compounds: Related compounds include other purine derivatives like theophylline and caffeine.

Properties

Molecular Formula

C22H18ClN5O4

Molecular Weight

451.9 g/mol

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide

InChI

InChI=1S/C22H18ClN5O4/c1-26-20-18(21(31)27(2)22(26)32)28(12-24-20)11-17(29)25-16-9-8-14(23)10-15(16)19(30)13-6-4-3-5-7-13/h3-10,12H,11H2,1-2H3,(H,25,29)

InChI Key

FYHPDVRYOSTEDD-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NC3=C(C=C(C=C3)Cl)C(=O)C4=CC=CC=C4

Origin of Product

United States

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